Fmoc-L-Dap(Poc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

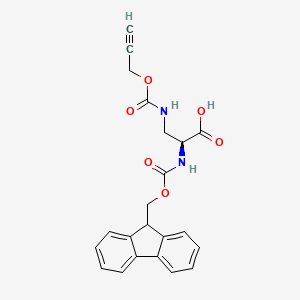

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-ynoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBBTJIFFMPNNY-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Dap(Poc)-OH: A Versatile Building Block for Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Dap(Poc)-OH, a specialized amino acid derivative designed for advanced applications in peptide synthesis and drug development. The document details its chemical properties, its strategic utility in solid-phase peptide synthesis (SPPS), and protocols for its application.

Core Concepts: Structure and Functionality

This compound is a derivative of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. Its structure is characterized by an orthogonal protection scheme, which is fundamental to its application in modern peptide chemistry. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of contemporary solid-phase peptide synthesis. The side-chain β-amino group is protected by a Propargyloxycarbonyl (Poc) group.

This dual-protection strategy allows for the selective deprotection of either amino group, enabling site-specific modifications of the Dap residue within a growing peptide chain. The Poc group, an alkyne-containing protecting group, is of particular interest as it facilitates the introduction of diverse molecular entities through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | N-α-Fmoc-N-β-propargyloxycarbonyl-L-diaminopropionic acid | N/A |

| CAS Number | 2250437-44-4 | [1] |

| Molecular Formula | C22H20N2O6 | [1] |

| Molecular Weight | 408.4 g/mol | [1] |

| Purity | > 96% | [1] |

| SMILES | OC(--INVALID-LINK--CNC(OCC#C)=O)=O | [1] |

Strategic Application in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a selectively modifiable residue into a peptide sequence. The orthogonality of the Fmoc and Poc protecting groups is the key to its utility.

Orthogonal Deprotection Strategy

The Fmoc group is readily cleaved under basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain. The Poc group, in contrast, is stable to these basic conditions. It can be selectively removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. This orthogonal deprotection scheme is visualized in the diagram below.

Caption: Orthogonal deprotection of this compound.

Post-Synthetic Modification via Click Chemistry

The terminal alkyne of the Poc-protected side chain serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. After selective deprotection of the Poc group, the resulting free amine on the Dap side chain can be further functionalized. However, the true power of the Poc group lies in its potential for direct on-resin or post-synthetic modification. The alkyne moiety can react with a wide variety of azide-containing molecules to form a stable triazole linkage, allowing for the conjugation of fluorophores, carbohydrates, lipids, or other bioactive molecules.

Experimental Protocols

While specific, optimized protocols for this compound are not widely published, the following are generalized methodologies based on standard Fmoc-based solid-phase peptide synthesis.

General Workflow for SPPS using this compound

The following diagram illustrates a typical workflow for incorporating this compound into a peptide sequence on a solid support.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Protocol for a 0.1 mmol scale synthesis:

-

Resin Swelling: Swell the resin (e.g., 135 mg of Rink Amide resin with a loading of 0.74 mmol/g) in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides and peptidomimetics. Its unique orthogonal protecting group strategy, particularly the inclusion of the Poc group, opens up a wide array of possibilities for site-specific modification through click chemistry. This enables the development of novel peptide-based therapeutics, diagnostic tools, and research probes with tailored functionalities. While detailed experimental data for this specific compound remains limited in publicly accessible literature, its application can be effectively guided by established principles of Fmoc-based solid-phase peptide synthesis.

References

An In-depth Technical Guide to Fmoc-L-Dap(Poc)-OH: A Versatile Building Block for Advanced Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern peptide science, the strategic use of orthogonally protected amino acids is paramount for the synthesis of complex peptides and modified protein structures. Nα-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, with its side-chain amine protected by a Propargyloxycarbonyl (Poc) group, denoted as Fmoc-L-Dap(Poc)-OH, has emerged as a critical tool for chemists. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and strategic applications of this compound. Particular focus is placed on its role in Solid-Phase Peptide Synthesis (SPPS), where the orthogonality of the Fmoc and Poc protecting groups enables site-specific modification of peptide side chains, a crucial capability in drug discovery and chemical biology.

Core Concepts: Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Its utility in peptide synthesis is derived from the distinct properties of its two protecting groups:

-

Nα-Fmoc Group: The α-amino group is protected by the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group. This is a cornerstone of modern SPPS, allowing for iterative deprotection with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF), to elongate the peptide chain.

-

Nβ-Poc Group: The side-chain β-amino group is protected by the Propargyloxycarbonyl (Poc) group. The Poc group is stable under the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. It can be selectively removed under neutral conditions, most commonly using a tetrathiomolybdate salt. This orthogonality is the key feature that allows for specific manipulation of the Dap side chain while the peptide remains anchored to the solid support.

The presence of the alkyne functionality in the Poc group also opens avenues for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the conjugation of various molecules to the peptide.

Chemical Structure

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as melting point and detailed solubility are not widely published and may vary based on the synthesis lot. For comparison, data for the closely related and more common derivative, Fmoc-L-Dap(Boc)-OH, is also included.

| Property | This compound | Fmoc-L-Dap(Boc)-OH |

| CAS Number | 2250437-44-4[1] | 162558-25-0[2][3][4][5] |

| Molecular Formula | C₂₂H₂₀N₂O₆ | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 408.4 g/mol | 426.46 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Purity | >96% (HPLC) | ≥97.0% (HPLC) |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. |

| Storage | 2-8°C, protected from light and moisture. | 2-8°C |

Synthesis and Characterization

General Synthetic Scheme

The synthesis of this compound would likely start from a selectively protected L-2,3-diaminopropionic acid derivative. For instance, one could start with Nα-Fmoc-L-2,3-diaminopropionic acid and selectively protect the β-amino group.

Caption: A plausible synthetic workflow for this compound.

Analytical Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the Fmoc group, the propargyl group (including the characteristic alkyne proton), and the diaminopropionic acid backbone. |

| ¹³C NMR | Resonances for the carbonyls of the carboxylic acid and carbamates, the aromatic carbons of the Fmoc group, the alkyne carbons, and the aliphatic carbons of the Dap backbone. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺ or [M-H]⁻). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >95%. |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

The primary application of this compound is in SPPS to introduce a site for specific side-chain modification. The orthogonality of the Fmoc and Poc protecting groups is central to this application.

Standard Fmoc-SPPS Cycle for Incorporation of this compound

The incorporation of this compound into a growing peptide chain on a solid support follows the standard Fmoc-SPPS protocol.

-

Resin Swelling: The solid support (e.g., Rink amide resin for a C-terminal amide) is swollen in DMF for 30-60 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: The resin is thoroughly washed with DMF and Dichloromethane (DCM) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

This compound (3-5 equivalents relative to resin loading) is pre-activated with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).

-

The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.

-

The completion of the coupling is monitored using a qualitative test such as the Kaiser test.

-

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

Selective On-Resin Deprotection of the Poc Group

Once the peptide sequence is assembled, the Poc group on the Dap side chain can be selectively removed while the peptide remains attached to the resin and other side-chain protecting groups (e.g., tBu, Trt, Boc) are intact.

-

Resin Preparation: The peptidyl-resin is washed thoroughly with DCM.

-

Poc Cleavage Reaction:

-

A solution of a tetrathiomolybdate salt, such as benzyltriethylammonium tetrathiomolybdate, in a suitable solvent like acetonitrile or DMF is prepared.

-

The solution is added to the resin.

-

The reaction is gently agitated at room temperature for 1-4 hours. The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.

-

-

Washing: The resin is extensively washed with the reaction solvent, followed by DMF and DCM, to remove the cleavage reagents and byproducts.

The resin now bears a peptide with a free amine on the Dap side chain, ready for modification.

On-Resin Side-Chain Modification

The newly exposed primary amine on the Dap side chain can be modified with a variety of reagents.

-

Acylation: The free amine can be acylated by reacting it with an activated carboxylic acid (e.g., using HBTU/DIPEA), an acid chloride, or an anhydride.

-

Alkylation: The amine can be alkylated using an appropriate alkyl halide.

-

Conjugation: A variety of molecules, such as fluorophores, biotin, or polyethylene glycol (PEG), can be conjugated to the side chain.

Final Cleavage and Deprotection

After any desired on-resin modifications, the peptide is cleaved from the solid support, and the remaining acid-labile side-chain protecting groups are removed simultaneously.

-

Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.

-

Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The strategic use of this compound in SPPS enables complex synthetic strategies. The following diagrams illustrate the key workflows.

Caption: Orthogonal deprotection of Fmoc and Poc groups.

Caption: Experimental workflow for site-specific peptide modification.

Conclusion

This compound is a powerful and versatile building block for advanced peptide synthesis. Its key feature, the orthogonality of the Fmoc and Poc protecting groups, provides chemists with the flexibility to perform site-specific modifications on the peptide side chain while it is still attached to the solid support. This capability is invaluable for the synthesis of complex peptide architectures, including branched peptides, cyclic peptides, and peptide conjugates, which are of significant interest in drug discovery, diagnostics, and materials science. The detailed protocols and workflows presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

References

Fmoc-L-Dap(Poc)-OH: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(propargyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Fmoc-L-Dap(Poc)-OH, is a valuable building block in peptide synthesis and chemical biology. The propargyloxycarbonyl (Poc) protecting group on the side-chain amine provides a bioorthogonal handle for "click" chemistry, allowing for the site-specific introduction of various functionalities onto a peptide backbone. This technical guide provides an overview of the synthesis and characterization of this compound, including physicochemical data, a representative synthesis protocol, and detailed characterization methodologies.

Physicochemical and Characterization Data

| Parameter | Value | Reference |

| CAS Number | 2250437-44-4 | [1] |

| Molecular Formula | C22H20N2O6 | [1] |

| Molecular Weight | 408.41 g/mol | [1] |

| Purity | >96% to 99-100% (by titration) | [1][2] |

| Melting Point | 142 - 148 °C | |

| Appearance | White to off-white crystalline powder | |

| Optical Rotation | [α]20/D = -9 ± 1° (c=1 in MeOH) | |

| Solubility | Soluble in methanol and other common organic solvents. |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound, based on established chemical principles for orthogonally protected amino acids.

Representative Synthesis Protocol

The synthesis of this compound can be envisioned as a multi-step process starting from a suitably protected L-aspartic acid derivative. A plausible route involves the Curtius rearrangement to introduce the β-amino group, followed by protection with the propargyloxycarbonyl group.

Materials:

-

Nα-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp-OBzl)

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Propargyl alcohol

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H2)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Formation of the Isocyanate via Curtius Rearrangement:

-

To a solution of Fmoc-Asp-OBzl in anhydrous toluene, add triethylamine and diphenylphosphoryl azide at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 80-90 °C until the reaction is complete (monitored by TLC). This step forms the isocyanate intermediate.

-

-

Introduction of the Poc Group:

-

Cool the reaction mixture to room temperature and add propargyl alcohol.

-

Stir the reaction until the isocyanate is fully consumed.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Nα-Fmoc-Nβ-(Poc)-L-Dap-OBzl by column chromatography on silica gel.

-

-

Deprotection of the Benzyl Ester:

-

Dissolve the purified product in a suitable solvent such as ethyl acetate or methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The final product can be further purified by recrystallization or flash chromatography if necessary.

-

Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the synthesized compound.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of the compound in a mixture of mobile phases A and B.

-

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Method:

-

Technique: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

-

Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. The expected [M+H]+ or [M-H]- ion should be observed.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate and confirm the chemical structure of the compound.

-

Method:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as DMSO-d6 or CDCl3.

-

Experiments:

-

¹H NMR: To observe the proton signals and their couplings.

-

¹³C NMR: To observe the carbon signals.

-

2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals.

-

-

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

Caption: Representative synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

References

Propargyloxycarbonyl (Poc) Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Propargyloxycarbonyl (Poc) group is a valuable addition to the synthetic chemist's toolkit, offering a unique set of properties for the protection of amines, alcohols, and thiols. Its stability under a range of conditions, coupled with its selective cleavage under neutral protocols, makes it a powerful tool in complex multi-step syntheses, particularly in the fields of peptide and carbohydrate chemistry. This guide provides a comprehensive overview of the core chemistry of the Poc protecting group, including detailed experimental protocols, quantitative data, and logical workflows to facilitate its effective implementation in research and development.

Core Principles of the Poc Protecting Group

The Poc protecting group is introduced by reacting a nucleophilic functional group (amine, alcohol, or thiol) with propargyl chloroformate. The resulting carbamate, carbonate, or thiocarbonate is stable to a variety of reaction conditions, yet can be selectively removed, most commonly through the use of tetrathiomolybdate salts or palladium catalysis. This orthogonality to many common protecting groups is a key advantage in complex synthetic strategies.

Introduction of the Poc Group

The Poc group is typically introduced using propargyl chloroformate in the presence of a base. The choice of base and solvent depends on the substrate.

Cleavage of the Poc Group

A significant advantage of the Poc group is its facile cleavage under neutral or mild conditions, preserving sensitive functional groups within the molecule. The two primary methods for deprotection are:

-

Tetrathiomolybdate-mediated cleavage: This is the most common method, utilizing reagents such as ammonium tetrathiomolybdate or benzyltriethylammonium tetrathiomolybdate. The reaction is typically fast and clean, proceeding at room temperature.

-

Palladium-catalyzed cleavage: This method offers an alternative, often mild, route for deprotection. Various palladium catalysts and reaction conditions can be employed.

Data Presentation

Quantitative Yields for Poc Protection

| Substrate Type | Functional Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-Ser-OMe | Hydroxyl | Poc-Cl, Pyridine | CH₂Cl₂ | -78 to rt | 2 | 92 | [1] |

| N-Boc-Thr-OMe | Hydroxyl | Poc-Cl, Pyridine | CH₂Cl₂ | -78 to rt | 2 | 95 | [1] |

| N-Boc-Tyr-OMe | Phenolic Hydroxyl | Poc-Cl, Pyridine | CH₂Cl₂ | -78 to rt | 2 | 94 | [1] |

| N-Cbz-Ser-OMe | Hydroxyl | Poc-Cl, Pyridine | CH₂Cl₂ | -78 to rt | 2 | 90 | [1] |

| N-Cbz-Thr-OMe | Hydroxyl | Poc-Cl, Pyridine | CH₂Cl₂ | -78 to rt | 2 | 91 | [1] |

| N-Cbz-Tyr-OMe | Phenolic Hydroxyl | Poc-Cl, Pyridine | CH₂Cl₂ | -78 to rt | 2 | 89 |

Quantitative Yields for Poc Deprotection

| Substrate | Deprotection Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Boc-Ser(Poc)-OMe | (BnEt₃N)₂MoS₄ | CH₃CN | rt | 15 | 95 | |

| Boc-Thr(Poc)-OMe | (BnEt₃N)₂MoS₄ | CH₃CN | rt | 15 | 96 | |

| Boc-Tyr(Poc)-OMe | (BnEt₃N)₂MoS₄ | CH₃CN | rt | 15 | 94 | |

| Cbz-Ser(Poc)-OMe | (BnEt₃N)₂MoS₄ | CH₃CN | rt | 15 | 92 | |

| Cbz-Thr(Poc)-OMe | (BnEt₃N)₂MoS₄ | CH₃CN | rt | 15 | 93 | |

| Cbz-Tyr(Poc)-OMe | (BnEt₃N)₂MoS₄ | CH₃CN | rt | 15 | 91 | |

| Aryl Propargyl Ether | (PPh₃)₂PdCl₂, Et₃N | DMF/H₂O | 80 | 120-180 | 85-95 | |

| Aryl Propargylamine | (PPh₃)₂PdCl₂, Et₃N | DMF/H₂O | 80 | 120-180 | 80-92 |

Orthogonality of the Poc Group

The Poc group is stable to the conditions used to remove many other common protecting groups, making it an excellent choice for orthogonal protection strategies.

| Protecting Group | Cleavage Reagent/Condition | Stability of Poc Group |

| Boc | Trifluoroacetic acid (TFA) | Stable |

| Fmoc | 20% Piperidine in DMF | Stable |

| Cbz | H₂/Pd-C | Stable |

| Benzyl ether | H₂/Pd-C | Stable |

| Acetyl ester | Base (e.g., NaOMe) | Stable |

| Benzylidene acetal | Acid | Stable |

Experimental Protocols

Synthesis of Propargyl Chloroformate (Poc-Cl)

Materials:

-

Propargyl alcohol

-

Triphosgene

-

Activated charcoal

-

Anhydrous diethyl ether

Procedure:

-

To a stirred solution of triphosgene (0.33 equivalents) in anhydrous diethyl ether, add a small amount of activated charcoal and stir for 1 hour at room temperature.

-

Cool the solution to 0 °C.

-

Add a solution of propargyl alcohol (1 equivalent) in anhydrous diethyl ether dropwise over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for 10 hours.

-

Filter the reaction mixture to remove charcoal and any solid byproducts.

-

The resulting solution of propargyl chloroformate in diethyl ether can be used directly or the solvent can be carefully removed under reduced pressure. Caution: Propargyl chloroformate is a lachrymator and should be handled in a well-ventilated fume hood.

General Procedure for Poc Protection of Hydroxyl Groups in Amino Acids

Materials:

-

N-protected amino acid methyl or benzyl ester (e.g., Boc-Ser-OMe)

-

Propargyl chloroformate (Poc-Cl)

-

Pyridine

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the N-protected amino acid ester (1 equivalent) in anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add pyridine (2.5 equivalents) dropwise.

-

Slowly add a solution of propargyl chloroformate (1.1 equivalents) in anhydrous CH₂Cl₂.

-

Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Synthesis of Benzyltriethylammonium Tetrathiomolybdate

Materials:

-

Ammonium tetrathiomolybdate

-

Benzyltriethylammonium chloride

-

Distilled water

-

Isopropyl alcohol

-

Diethyl ether

Procedure:

-

Prepare a solution of ammonium tetrathiomolybdate in distilled water.

-

In a separate flask, prepare a solution of benzyltriethylammonium chloride in distilled water.

-

Slowly add the benzyltriethylammonium chloride solution to the stirred solution of ammonium tetrathiomolybdate at room temperature. A brick-red precipitate will form.

-

Continue stirring for 2 hours.

-

Filter the solid, wash sequentially with water, isopropyl alcohol, and diethyl ether.

-

Dry the resulting brick-red solid under vacuum.

General Procedure for Deprotection of O-Poc Group using Benzyltriethylammonium Tetrathiomolybdate

Materials:

-

O-Poc protected substrate

-

Benzyltriethylammonium tetrathiomolybdate

-

Acetonitrile (CH₃CN)

Procedure:

-

Dissolve the O-Poc protected substrate (1 equivalent) in acetonitrile.

-

Add benzyltriethylammonium tetrathiomolybdate (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture. The reaction is typically complete within 15-30 minutes, which can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

General Procedure for Palladium-Catalyzed Deprotection of Poc-Protected Phenols and Anilines.

Materials:

-

Poc-protected phenol or aniline

-

Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

To a solution of the Poc-protected substrate (1 equivalent) in a mixture of DMF and water (e.g., 3:1), add triethylamine (3 equivalents).

-

Add bis(triphenylphosphine)palladium(II) dichloride (5-10 mol%).

-

Heat the reaction mixture to 80 °C and stir for 2-3 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Logical Workflow for Poc Protection and Deprotection

Caption: General workflow for the introduction and removal of the Poc protecting group.

Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection of Poc, Boc, and Fmoc groups under distinct conditions.

References

The Strategic Integration of Fmoc-L-Dap(Poc)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. L-2,3-diaminopropionic acid (Dap) is a particularly versatile building block, offering a side-chain primary amine for various modifications such as cyclization, branching, and conjugation. The successful application of Dap in solid-phase peptide synthesis (SPPS) hinges on an effective orthogonal protection strategy. This technical guide provides an in-depth examination of Fmoc-L-Dap(Poc)-OH, a derivative where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the β-amino side chain is protected by the propargyloxycarbonyl (Poc) group. The Poc group's unique stability profile and its selective removal under palladium-catalyzed conditions offer a distinct advantage in the synthesis of complex peptides. This document details the chemistry of the Poc protecting group, provides comprehensive experimental protocols for the use of this compound in SPPS, and presents quantitative data to guide synthesis optimization. Furthermore, it explores the application of Dap-containing peptides in modulating signaling pathways, with a focus on the NOD1 innate immunity pathway.

Introduction to this compound in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into complex polypeptide chains. The success of SPPS relies on the use of amino acid derivatives with temporary protecting groups on the α-amino group and permanent, yet selectively removable, protecting groups on reactive side chains. The Fmoc/tBu strategy, which employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection, is the most widely adopted approach.

The non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) introduces a primary amine on its side chain, providing a valuable site for chemical modifications that can enhance a peptide's therapeutic potential. These modifications include:

-

Peptide Cyclization: The formation of a lactam bridge between the Dap side chain and the C-terminus or another side chain can improve peptide stability, receptor affinity, and bioavailability.

-

Branched Peptides: The Dap side chain can serve as an initiation point for the synthesis of a second peptide chain, creating branched or dendritic peptide structures.

-

Conjugation: The primary amine of the Dap side chain is a versatile handle for the attachment of various moieties, including fluorescent labels, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs.

To achieve these site-specific modifications, an orthogonal protection strategy for the Dap side chain is essential. The protecting group must be stable to the repeated basic conditions used for Fmoc removal during chain elongation and should be selectively cleavable on the solid support without affecting other protecting groups or the peptide-resin linkage.

This compound emerges as a valuable tool in this context. The propargyloxycarbonyl (Poc) protecting group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions typically used for final peptide cleavage from the resin. Its removal is achieved under mild, specific conditions using a palladium(0) catalyst, offering a high degree of orthogonality.

The Propargyloxycarbonyl (Poc) Protecting Group

The Poc protecting group is an alkyne-containing carbamate that provides robust protection for primary and secondary amines. Its key features relevant to SPPS are:

-

Stability: The Poc group is stable to the 20% piperidine in DMF used for Fmoc deprotection and to the strong acids (e.g., trifluoroacetic acid) used for the cleavage of most side-chain protecting groups and the peptide from the resin.

-

Orthogonality: The selective removal of the Poc group is achieved through palladium(0)-catalyzed cleavage in the presence of a scavenger. This allows for the deprotection of the Dap side chain while the peptide remains attached to the solid support and other protecting groups are intact.

-

Deprotection Mechanism: The deprotection proceeds via a π-allyl palladium complex intermediate, which is then cleaved by a nucleophilic scavenger.

Quantitative Data for SPPS with Fmoc-Dap Derivatives

While specific quantitative data for this compound is not extensively reported in the literature, the following tables provide typical parameters for the incorporation of other orthogonally protected Fmoc-Dap derivatives, such as Fmoc-L-Dap(Boc)-OH and Fmoc-L-Dap(N3)-OH. These values can serve as a strong starting point for the optimization of protocols using this compound.

Table 1: this compound Coupling Parameters

| Parameter | Recommended Value | Notes |

| Resin Type | Rink Amide, Wang, or 2-Chlorotrityl Chloride | Choice depends on the desired C-terminus (amide or acid). |

| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading for Fmoc-SPPS resins. |

| This compound Equivalents | 2 - 4 eq. (relative to resin loading) | An excess is used to drive the reaction to completion. |

| Coupling Reagent Equivalents | 1.9 - 3.9 eq. | HBTU, HATU, or DIC/Oxyma are recommended. |

| Base Equivalents (e.g., DIPEA) | 4 - 8 eq. | Typically double the equivalents of the amino acid. |

| Coupling Time | 1 - 3 hours | Reaction completion can be monitored with a Kaiser test. |

| Typical Coupling Yield | >98% | High yields are expected with optimized conditions. |

Table 2: Fmoc Deprotection Parameters

| Parameter | Recommended Value | Notes |

| Deprotection Reagent | 20% Piperidine in DMF (v/v) | The standard reagent for Fmoc removal. |

| Deprotection Time | 5-7 min (x2) | Two treatments are recommended for complete deprotection. |

| Expected Efficiency | >99% | Crucial to avoid deletion sequences. |

Table 3: On-Resin Poc Deprotection Parameters

| Parameter | Recommended Value | Notes |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.1 - 0.2 equivalents relative to resin loading. |

| Scavenger | Phenylsilane (PhSiH₃) or Morpholine | 10 - 20 equivalents of Phenylsilane or 20-40 equivalents of morpholine. |

| Solvent | Dichloromethane (DCM) or a DCM/DMF mixture | Anhydrous and deoxygenated solvents are recommended. |

| Reaction Time | 1 - 2 hours | Monitor reaction completion by HPLC/MS analysis of a cleaved aliquot. |

| Temperature | Room Temperature | |

| Expected Deprotection Yield | >95% | Dependent on reaction conditions and peptide sequence. |

Experimental Protocols

General Fmoc-SPPS Cycle for Incorporating this compound

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-7 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-3 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.

-

-

Washing: After complete coupling, wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and by-products.

On-Resin Deprotection of the Poc Group

This protocol details the selective removal of the Poc protecting group from the Dap side chain while the peptide is still attached to the resin.

Materials:

-

Peptide-resin containing the this compound residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) or Morpholine

-

Anhydrous and deoxygenated Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous and deoxygenated DCM for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.15 eq.) and phenylsilane (15 eq.) in anhydrous and deoxygenated DCM.

-

Poc Cleavage:

-

Drain the swelling solvent from the resin.

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

-

-

Monitoring: To monitor the reaction, a small aliquot of the resin can be cleaved, and the product analyzed by HPLC and mass spectrometry.

-

Washing: After complete deprotection, thoroughly wash the resin with DCM (5x), DMF (3x), 0.5% DIPEA in DMF (2x), and DMF (3x) to remove the palladium catalyst and scavenger by-products.

Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/H₂O/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

-

Cleavage:

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application: Peptides in Signaling Pathways - The NOD1 Pathway

Peptides containing diaminopimelic acid (a close analog of diaminopropionic acid) play a crucial role in the innate immune system. Specifically, the tripeptide L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP), a component of the peptidoglycan of most Gram-negative bacteria, is a potent activator of the intracellular pattern recognition receptor NOD1 (Nucleotide-binding oligomerization domain-containing protein 1)[1][2]. The synthesis of Tri-DAP and its analogs, which can be facilitated by the use of appropriately protected Dap derivatives, is of significant interest for studying and modulating the innate immune response.

The NOD1 Signaling Pathway

Activation of NOD1 by Tri-DAP initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines[3][4]. This pathway is critical for the host defense against bacterial infections.

Caption: The NOD1 signaling pathway initiated by Tri-DAP.

Experimental Workflow for Studying NOD1 Activation

The synthesis of Tri-DAP or its analogs using this compound allows for the creation of probes to investigate the NOD1 signaling pathway.

Caption: Workflow for synthesizing and testing a Tri-DAP analog.

Conclusion

This compound is a valuable and versatile building block for solid-phase peptide synthesis. The orthogonal nature of the Poc protecting group, which is stable to standard Fmoc-SPPS conditions but readily cleaved by palladium catalysis, enables the site-specific modification of the diaminopropionic acid side chain. This facilitates the synthesis of complex peptide architectures, including cyclic, branched, and conjugated peptides. The ability to synthesize Dap-containing peptides, such as analogs of the NOD1 agonist Tri-DAP, provides powerful tools for researchers in immunology and drug development to probe and modulate critical biological pathways. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for the successful implementation of this compound in advanced peptide synthesis campaigns.

References

The 'Click' Revolution: An In-depth Technical Guide to Alkyne-Modified Amino Acids in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and therapeutic development, the ability to precisely and efficiently modify proteins is paramount. "Click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, has emerged as a powerful paradigm, offering a suite of reactions that are rapid, specific, and biocompatible. Central to this chemical toolbox is the use of non-canonical amino acids bearing alkyne functionalities. These molecular handles, when incorporated into the protein backbone, provide a versatile platform for a myriad of applications, from fluorescent labeling to the construction of novel drug conjugates.

This technical guide provides a comprehensive exploration of the principles and applications of click chemistry with alkyne-modified amino acids. We will delve into the two primary modalities of this chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document will serve as a practical resource, offering detailed experimental protocols, quantitative data for reaction optimization, and visual guides to the underlying pathways and workflows.

Core Principles: A Tale of Two Clicks

The foundation of click chemistry in this context lies in the [3+2] cycloaddition reaction between an alkyne and an azide, forming a stable triazole linkage. While the outcome is the same, the path to achieving it differs significantly between CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse

The CuAAC reaction is the prototypical "click" reaction, renowned for its speed and efficiency. It involves the use of a copper(I) catalyst to activate a terminal alkyne, making it susceptible to reaction with an azide. The resulting 1,4-disubstituted triazole is formed with high regioselectivity. The reaction is robust and proceeds under mild, often aqueous conditions, making it suitable for a wide range of bioconjugation applications.[1][2][3] However, the requirement for a copper catalyst can be a drawback in living systems due to the potential for cytotoxicity.[4][5] The use of copper-chelating ligands can mitigate this toxicity to some extent.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative

To overcome the cytotoxicity concerns associated with CuAAC, SPAAC was developed. This catalyst-free approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. This makes SPAAC exceptionally well-suited for applications in living cells and whole organisms. The trade-off for this enhanced biocompatibility is generally slower reaction kinetics compared to CuAAC and the use of bulkier cyclooctyne reagents, which in some cases, might perturb the biological system under study.

Quantitative Data for Reaction Optimization

The choice between CuAAC and SPAAC, as well as the selection of specific reagents, often depends on a careful consideration of reaction kinetics, efficiency, and biocompatibility. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: Comparative Analysis of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate (k) | ~1 - 100 M⁻¹s⁻¹ (highly dependent on the ligand used) | ~0.002 - 1 M⁻¹s⁻¹ (dependent on the specific cyclooctyne) |

| Biocompatibility | Moderate; copper toxicity can be a concern, though it can be lessened with ligands. | High; no requirement for an exogenous metal catalyst. |

| Cytotoxicity | Dependent on the concentration of copper and the ligand. Optimized protocols can maintain cell viability at over 75%. | Generally low, although some cyclooctynes might show off-target reactivity. |

| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents. |

| Reaction Conditions | Requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand. | No catalyst is needed; the reaction proceeds under physiological conditions. |

Data sourced from multiple studies to provide a general comparison.

Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide and Various Cyclooctynes

| Cyclooctyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| [11+1]CPP | 4.5 x 10⁻⁴ |

| [9+1]CPP | 2.2 x 10⁻³ |

| m[9+1]CPP | 9.6 x 10⁻³ |

| BCN (endo-isomer) | 0.15 |

These constants were measured in deuterated DMSO at 25°C.

Table 3: In-Cell CuAAC Reaction Yields with L-Homopropargylglycine (HPG)

| Cell Line | Pre-treatment | Intracellular GSH (µM) | CuAAC Yield with Ligand 1 (BTTAA) | CuAAC Yield with Ligand 3 |

| OVCAR5 | None | ~1585 | 0.5% | 0.8% |

| OVCAR5 | N-ethylmaleimide (NEM) | Depleted | 4.0% | 13.2–14.9% |

| OVCAR5 | Buthionine sulfoximine (BSO) | ~5 | 0.8% | 1.9% |

Reaction conditions: 10 minutes with 100 µM probe, 100 µM CuSO₄, 200 µM ligand, 500 µM sodium ascorbate. Yields represent the amount of product formed per microgram of protein.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry with alkyne-modified amino acids. The following are representative protocols for key experimental procedures.

Protocol 1: Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)

This protocol describes the metabolic incorporation of HPG, an alkyne-containing analog of methionine, into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells cultured on coverslips in a 6-well plate

-

Complete cell culture medium (e.g., DMEM)

-

Methionine-free DMEM, pre-warmed to 37°C

-

L-Homopropargylglycine (HPG) stock solution (50 mM in sterile water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)

-

3% BSA in PBS

Procedure:

-

Methionine Depletion: Wash the cells once with pre-warmed PBS. Replace the medium with pre-warmed methionine-free DMEM and incubate at 37°C for 30-60 minutes to deplete intracellular methionine reserves.

-

HPG Labeling: Add HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 50 µM, but should be optimized for the specific cell type). Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.

-

Fixation: After labeling, remove the medium and wash the cells once with PBS. Add 1 mL of fixative solution to each well and incubate for 15 minutes at room temperature.

-

Washing: Remove the fixative and wash the cells twice with 1 mL of 3% BSA in PBS.

-

Permeabilization: Remove the wash solution and add 1 mL of permeabilization buffer to each well. Incubate for 20 minutes at room temperature.

-

Proceed to Click Reaction: The cells are now ready for the click chemistry reaction to conjugate a reporter molecule (e.g., a fluorescent azide) to the incorporated HPG.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol provides a general method for labeling alkyne-modified proteins in a cell lysate with an azide-containing reporter molecule.

Materials:

-

Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

-

PBS, pH 7.4

-

Azide-detection reagent (e.g., fluorescent azide), 1 mM stock in DMSO or water

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand, 100 mM stock in water

-

Copper(II) sulfate (CuSO₄), 20 mM stock in water

-

Sodium ascorbate, 300 mM stock in water (prepare fresh)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order:

-

50 µL of protein lysate

-

90 µL of PBS

-

20 µL of 2.5 mM azide detection reagent (final concentration 20 µM)

-

-

Add Ligand and Copper: Add 10 µL of 100 mM THPTA solution and vortex briefly. Then, add 10 µL of 20 mM CuSO₄ solution and vortex again.

-

Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.

-

Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.

-

Downstream Processing: The proteins in the lysate are now labeled and can be processed for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.

Protocol 3: Site-Specific Incorporation of an Alkyne-Modified Amino Acid via Amber Suppression

This protocol outlines the general steps for incorporating an alkyne-containing unnatural amino acid at a specific site in a protein expressed in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with a TAG codon at the desired site

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the alkyne-amino acid

-

Alkyne-modified amino acid (e.g., p-ethynyl-L-phenylalanine)

-

LB medium and appropriate antibiotics

-

IPTG for induction

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.

-

Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Addition of Unnatural Amino Acid: Add the alkyne-modified amino acid to the culture medium to a final concentration of 1-2 mM.

-

Induction: Induce protein expression by adding IPTG (typically to a final concentration of 0.5-1 mM).

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the unnatural amino acid.

-

Cell Harvest and Protein Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques. The purified protein will now contain the alkyne handle at the specified site, ready for click chemistry modification.

Visualizing the Chemistry: Pathways and Workflows

To further clarify the concepts and procedures described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. benchchem.com [benchchem.com]

- 5. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-L-Dap(Poc)-OH for Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(propargyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Poc)-OH), a specialized amino acid derivative for advanced peptide synthesis and modification. It details its chemical properties, its strategic application in solid-phase peptide synthesis (SPPS), and protocols for its incorporation and subsequent side-chain manipulation, with a focus on the unique functionalities offered by the propargyloxycarbonyl (Poc) protecting group.

Core Concepts: Structure and Orthogonality

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). It is orthogonally protected at its two amino functionalities, enabling site-specific modifications within a peptide sequence.

-

Nα-Fmoc Group: The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis. This allows for the iterative elongation of the peptide chain under standard SPPS conditions.

-

Nβ-Poc Group: The side-chain β-amino group is protected by the Propargyloxycarbonyl (Poc) group. This group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final peptide cleavage from the resin.[1] The Poc group's key feature is its alkyne moiety, which serves as a handle for bioorthogonal "click" chemistry.[2] Its removal is achieved under neutral conditions, ensuring the stability of other protecting groups.[2][3]

The orthogonality of the Fmoc and Poc protecting groups is central to the utility of this amino acid derivative, allowing for selective deprotection and functionalization of the side chain.

Physicochemical and Chemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 2250437-44-4 | [4] |

| Molecular Formula | C₂₂H₂₀N₂O₆ | |

| Molecular Weight | 408.4 g/mol | |

| Appearance | White to off-white solid | |

| Purity | >96% | |

| Solubility | Soluble in DMF, DCM, NMP, and other common organic solvents for peptide synthesis. | |

| Storage | Store at -20°C for long-term stability. |

Application in Peptide Synthesis and Modification

The primary application of this compound is in the synthesis of peptides that require site-specific modification. The workflow involves incorporating the amino acid into the peptide sequence via standard Fmoc-SPPS, followed by one of two main pathways:

-

Post-synthetic Modification via Click Chemistry: The intact Poc group on the peptide side chain can be reacted with an azide-containing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the conjugation of a wide variety of moieties, such as fluorophores, imaging agents, or polyethylene glycol (PEG) chains.

-

Side-Chain Deprotection and Further Functionalization: The Poc group can be selectively removed on-resin to expose a free amine on the Dap side chain. This amine can then be further functionalized, for example, by acylation or alkylation, to introduce other chemical groups.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key workflows involving this compound.

References

A Technical Guide to the Incorporation of Fmoc-L-Dap(Poc)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical methodologies for incorporating the non-proteinogenic amino acid Fmoc-L-Dap(Poc)-OH (N-α-9-fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid, N-β-propargyloxycarbonyl) into peptide sequences. This guide is intended to serve as a valuable resource for researchers in academia and industry engaged in peptide chemistry, drug discovery, and the development of novel peptide-based therapeutics and research tools.

Core Concepts: Structure and Orthogonal Protection

This compound is a versatile building block for solid-phase peptide synthesis (SPPS), offering a unique combination of orthogonal protecting groups. The α-amino group is protected by the base-labile Fmoc group, which is the standard for contemporary SPPS. The side-chain β-amino group is protected by the propargyloxycarbonyl (Poc) group. This orthogonal protection strategy allows for the selective deprotection of either the α-amino group for peptide chain elongation or the β-amino group for site-specific modification.

The propargyl moiety of the Poc group provides a chemical handle for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of peptides to other molecules like fluorescent dyes, imaging agents, or drug payloads.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Data Presentation: Synthesis Parameters and Expected Outcomes

Quantitative data for the incorporation of this compound is crucial for planning and optimizing peptide synthesis. While specific data for this derivative is not extensively published, the following tables summarize expected outcomes based on data from structurally similar Fmoc-Dap derivatives and general principles of Fmoc-SPPS.

Table 1: Coupling Efficiency of Fmoc-Dap Derivatives

| Coupling Reagent | Activator Base | Coupling Time (min) | Solvent | Model Peptide | Estimated Coupling Efficiency (%) |

| HBTU/HOBt | DIPEA | 60 - 120 | DMF | Ac-Tyr-Gly-Gly-Phe-Dap-NH2 | >95 |

| HATU/HOAt | DIPEA | 30 - 60 | DMF | Ac-Tyr-Gly-Gly-Phe-Dap-NH2 | >98 |

| DIC/Oxyma | - | 60 - 120 | DMF | Ac-Tyr-Gly-Gly-Phe-Dap-NH2 | >95 |

Note: Coupling efficiency can be sequence-dependent and may be affected by steric hindrance from the growing peptide chain. Monitoring the coupling reaction with a qualitative test (e.g., Kaiser test) is recommended.

Table 2: Cleavage and Deprotection Yields

| Cleavage Cocktail | Scavengers | Cleavage Time (h) | Expected Crude Peptide Purity (%) | Expected Overall Yield (%) |

| TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane, Water | 2 - 3 | 70 - 90 | 50 - 80 |

| TFA/EDT/H₂O/TIS (94:2.5:2.5:1) | Ethanedithiol, Water, TIS | 2 - 3 | 75 - 95 | 55 - 85 |

Note: The Poc group is stable to standard TFA cleavage conditions. Overall yield is highly dependent on the length and sequence of the peptide.

Table 3: Stability of the Propargyloxycarbonyl (Poc) Protecting Group

| Condition | Reagent | Time | Stability |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Stable |

| Acidic Cleavage | 95% TFA | 2 - 3 h | Stable |

| Mild Base | DIPEA | 2 h | Stable |

| Poc Deprotection | Tetrathiomolybdate in CH₃CN | 1 - 2 h | Cleaved |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Resin Swelling and Preparation

-

Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.

-

Agitate the mixture for 5 minutes and then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an activator base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-3 hours at room temperature.

-

Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete (blue or purple beads), the coupling step can be repeated with a fresh solution of activated amino acid.

-

After complete coupling, wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.

Caption: Experimental workflow for SPPS cycle.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DMF and DCM, and then dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5 v/v/v/v/v) or a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Potential Side Reactions and Mitigation Strategies

Lactam Formation

A potential side reaction during the activation of Fmoc-Dap derivatives is the intramolecular cyclization to form a β-lactam, which leads to chain termination.

Mitigation Strategies:

-

Use of optimized coupling reagents: Highly efficient coupling reagents like HATU or COMU can promote faster intermolecular coupling, minimizing the time available for intramolecular cyclization.

-

Pre-activation time: Avoid prolonged pre-activation of the amino acid before adding it to the resin.

-

In situ activation: Add the coupling reagent and the amino acid to the resin simultaneously to favor the desired intermolecular reaction.

Racemization

As with other amino acids, there is a risk of racemization at the α-carbon of this compound during activation.

Mitigation Strategies:

-

Use of additives: Including additives like OxymaPure or HOBt in the coupling mixture can suppress racemization.

-

Choice of base: Use of a sterically hindered base like 2,4,6-collidine instead of DIPEA can reduce the risk of racemization.

Conceptual Application: Signaling Pathway Modulation

Peptides containing L-Dap(Poc) can be utilized to create sophisticated molecular probes or targeted therapeutics. The Poc group serves as a versatile handle for attaching various functionalities. For instance, a peptide designed to bind to a specific cell surface receptor could be conjugated to a cytotoxic drug via a "click" reaction with the alkyne on the Poc group. This peptide-drug conjugate (PDC) could then selectively deliver the drug to cancer cells overexpressing the target receptor, thereby increasing therapeutic efficacy and reducing off-target toxicity.

The following diagram illustrates a conceptual signaling pathway for such a targeted drug delivery system.

Caption: Targeted drug delivery via a Dap(Poc)-conjugated peptide.

This guide provides a foundational understanding and practical protocols for the successful incorporation of this compound in peptide synthesis. Researchers are encouraged to optimize these protocols for their specific peptide sequences and applications to achieve the best possible outcomes.

A Technical Guide to Fmoc-L-Dap(Poc)-OH: A Versatile Building Block for Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Dap(Poc)-OH, a non-canonical amino acid derivative that serves as a valuable tool in modern peptide chemistry. Its unique structure, featuring an alkyne-containing side chain, makes it particularly suitable for solid-phase peptide synthesis (SPPS) and subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Compound Specifications

This compound, chemically known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((prop-2-yn-1-yloxy)carbonyl)amino)propanoic acid, is a derivative of L-2,3-diaminopropionic acid. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it compatible with standard Fmoc-based solid-phase peptide synthesis protocols. The side-chain β-amino group is protected by the Propargyloxycarbonyl (Poc) group, which contains a terminal alkyne. This alkyne functionality is the key to its utility in click chemistry, allowing for the straightforward conjugation of azide-containing molecules to the peptide.

| Property | Value |

| CAS Number | 2250437-44-4 |

| Molecular Formula | C₂₂H₂₀N₂O₆ |

| Molecular Weight | 408.4 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥97% (HPLC) |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |

| Storage | Recommended storage at 2-8°C for long-term stability. |

Applications in Peptide Synthesis and Drug Discovery

The incorporation of non-natural amino acids like this compound is a key strategy for enhancing the therapeutic properties of peptides, such as increased stability, improved target binding, and the introduction of novel functionalities. The primary applications of this compound include:

-

Peptide Synthesis: It serves as a building block for the synthesis of peptides with a specific site for modification.[1]

-

Bioconjugation via Click Chemistry: The alkyne-bearing Poc group enables the covalent attachment of various molecules (e.g., fluorescent dyes, imaging agents, drug payloads, or polyethylene glycol chains) that have a complementary azide group.[1][2] This process is highly efficient and specific.[3]

-

Drug Development: Its derivatives are explored for therapeutic applications due to their potential to create more stable and targeted peptide-based drugs.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15-30 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (3 times) to remove piperidine and the Fmoc-adduct. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For non-natural amino acids, extended coupling times or double coupling may be necessary to ensure the reaction goes to completion.

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)